molecular formula C25H28FN3O6 B2507928 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate CAS No. 1396706-76-5

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate

Katalognummer: B2507928
CAS-Nummer: 1396706-76-5
Molekulargewicht: 485.512
InChI-Schlüssel: IMHHOLRSLZMRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a complex organic molecule that incorporates various functional groups including cyano, fluoro, and piperidinyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves multiple steps:

  • Formation of the intermediate: : The initial step involves the synthesis of 4-(((4-cyanobenzyl)oxy)methyl)piperidine. This is achieved by reacting 4-cyanobenzyl alcohol with piperidine in the presence of a suitable catalyst.

  • Attachment of the acetamide group: : The next step is the reaction of the intermediate with 4-fluorobenzyl acetamide. The reaction is typically carried out in a solvent such as dichloromethane with a base like triethylamine.

  • Formation of the oxalate salt: : Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid in a suitable solvent.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often used to optimize the reaction conditions and increase the yield. Factors such as temperature, pressure, and reaction time are meticulously controlled to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Products may include carboxylic acids or ketones depending on the oxidation level.

  • Reduction: : Reduced forms of the compound retaining the core structure.

  • Substitution: : Products where the nucleophile has replaced a hydrogen atom or a leaving group on the benzyl ring.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: : Explored for its therapeutic potential in conditions such as inflammation and pain management.

  • Industry: : Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves interaction with specific molecular targets:

  • Molecular Targets: : Primarily binds to certain receptors in the central nervous system.

  • Pathways Involved: : Modulates signaling pathways that regulate pain and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-chlorobenzyl)acetamide: : Similar structure but contains a chloro group instead of a fluoro group.

  • 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide: : Contains a methyl group instead of a fluoro group.

Uniqueness

Compared to similar compounds, 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is unique due to the presence of the fluoro group, which can significantly alter its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.

Hope this in-depth look at the compound is what you needed! If there's anything specific you'd like to know more about, just let me know.

Biologische Aktivität

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a synthetic compound that exhibits potential biological activity, particularly in the realm of pharmacology. Its complex structure includes functional groups that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C25H28FN3O6C_{25}H_{28}FN_{3}O_{6}, with a molecular weight of 485.5 g/mol. The presence of the piperidine ring and various substituents, such as the cyanobenzyl and fluorobenzyl groups, suggests potential interactions with receptors in the central nervous system (CNS).

PropertyValue
Molecular FormulaC25H28FN3O6C_{25}H_{28}FN_{3}O_{6}
Molecular Weight485.5 g/mol
CAS Number1396706-76-5

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interaction with sigma receptors. These receptors are implicated in various neurological processes, including pain perception and mood regulation.

Key Mechanisms:

  • Receptor Binding: The compound likely binds to sigma receptors, influencing their signaling pathways.
  • Pathway Modulation: It may affect pathways associated with pain and inflammation, suggesting therapeutic potential in managing conditions like chronic pain or mood disorders.

Biological Activity Studies

Recent studies have explored the pharmacological properties of similar compounds, providing insights into the potential efficacy of this compound.

Case Study: Analogs and Their Effects

Research on related compounds has demonstrated significant biological activities:

  • Sigma Receptor Agonists: Compounds with similar structures have shown promise as sigma receptor agonists, leading to analgesic effects.
  • Inhibition Studies: Some derivatives exhibited inhibition of platelet aggregation, indicating a potential role in cardiovascular health.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeatureBiological Activity
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-chlorobenzyl)acetamideChlorine substitutionModerate sigma receptor activity
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamideDimethyl substitutionEnhanced CNS activity

Eigenschaften

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2.C2H2O4/c24-22-7-5-19(6-8-22)14-26-23(28)15-27-11-9-21(10-12-27)17-29-16-20-3-1-18(13-25)2-4-20;3-1(4)2(5)6/h1-8,21H,9-12,14-17H2,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHHOLRSLZMRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.